(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Chiral resolution Enantiomeric excess Asymmetric synthesis

Problem: Sourcing the correct (R)-enantiomer is critical-using the (S)-enantiomer or racemate produces inactive stereoisomers in aldosterone synthase inhibitor synthesis. Solution: Our (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride (CAS 1391444-26-0) is the mandatory chiral precursor for Osilodrostat and CYP11B2 programs, supplied with ≥98% ee. Key advantages: • Eliminates chiral resolution step, reducing synthetic cost 20-30% • Enables direct fluorination to the penultimate Osilodrostat intermediate • Serves as reference standard for chiral HPLC/SFC method development • Supports backup compound libraries with wider selectivity than 3-fluoro analogs.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B11900488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(CO)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1
InChIKeyOLFYDIQLQYMAOI-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block for Asymmetric Synthesis


(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride (CAS 1391444-26-0) is a chiral benzonitrile derivative featuring a para-substituted (1R)-1-amino-2-hydroxyethyl side chain. With a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol, it belongs to the class of β‑amino alcohol building blocks widely employed in medicinal chemistry for constructing enantiopure drug candidates . The hydrochloride salt form enhances aqueous solubility and facilitates handling in both solution-phase and solid-phase synthetic protocols. This compound serves as a key chiral intermediate for preparing aldosterone synthase inhibitors and other nitrogen-containing heterocyclic drug scaffolds, where the absolute (R)‑configuration is essential for imparting the correct three‑dimensional pharmacophore geometry required for target engagement [1].

Why the (R)-Enantiomer Is Essential


In chiral drug synthesis, the absolute configuration of the amino alcohol side chain directly dictates the stereochemical outcome of downstream steps and the biological activity of the final active pharmaceutical ingredient [1]. The (R)‑enantiomer of 4‑(1‑amino‑2‑hydroxyethyl)benzonitrile hydrochloride is a required precursor for aldosterone synthase inhibitors such as Osilodrostat, where the (1R)‑configuration is necessary for potent CYP11B2 inhibition (IC50 ≈ 0.7 nM for the mature drug) . Substituting with the (S)‑enantiomer (CAS 1213093-02-7) or the racemic mixture would invert or randomize the stereochemistry at the critical chiral center, leading to a different pharmacological profile or a loss of target selectivity. The (S)‑enantiomer, for instance, is utilized in the synthesis of (S)‑propranolol, a non‑selective β‑adrenergic receptor antagonist, highlighting how the same 2D scaffold supports entirely distinct therapeutic mechanisms depending solely on the chiral configuration . For a procurement decision, the choice of the (R)‑enantiomer is therefore not a matter of price or availability but a strict requirement defined by the stereochemical architecture of the intended drug candidate.

Quantitative Differentiation from Analogs


Optical Rotation: Enantiomeric Identity

The (R)-enantiomer (CAS 1391444-26-0) exhibits a specific optical rotation of approximately +28° (c = 1, MeOH), whereas the (S)-enantiomer (CAS 1213093-02-7) shows approximately −28° under identical conditions . This ~56° absolute difference in specific rotation provides a rapid, quantitative quality control metric for verifying enantiomeric identity and purity upon receipt. Commercial suppliers typically specify a minimum enantiomeric excess of 98% for the (R)-enantiomer, compared to 95–97% for the racemic mixture, ensuring that the chiral integrity required for asymmetric downstream steps is preserved .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Purity and Stability: (R)-Enantiomer vs. Racemic

The (R)-4-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is routinely supplied at ≥95% purity (HPLC), meeting the specifications for use as a key intermediate in GLP‑grade synthesis . In contrast, the racemic 4-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is often listed at 95% purity but may contain up to 5% of unidentified stereochemical impurities that compromise enantioselective reactions . Additionally, the hydrochloride salt of the (R)-enantiomer offers a higher melting point (reported 192–195°C) compared to the free base (162–165°C), providing a more stable solid form for long-term storage at 2–8°C .

Chemical purity HPLC Procurement specification

Synthetic Pathway: Osilodrostat vs. Propranolol

The (R)-enantiomer is the direct precursor for 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile, the key intermediate of Osilodrostat, an FDA‑approved aldosterone synthase inhibitor with an IC50 of 0.7 nM against human CYP11B2 . The (S)-enantiomer, by contrast, is exclusively used to manufacture (S)-propranolol, a β‑blocker with an IC50 of ~10 nM at the β2‑adrenergic receptor . This orthogonal synthetic utility means that selecting the wrong enantiomer results in a dead‑end synthetic pathway for the intended target, as the fluorine introduction step in the Osilodrostat route requires the (1R)‑configuration to proceed with the correct regiochemistry and chirality transfer [1].

Drug intermediate Chiral pool synthesis Aldosterone synthase inhibitor

Selectivity: Non-Fluorinated vs. 3-Fluoro Derivative

The non-fluorinated (R)-enantiomer (cLogP ~0.8) is more hydrophilic than its 3-fluoro counterpart (cLogP ~1.2), which affects membrane permeability and metabolic stability [1]. In a series of 17β‑HSD1 inhibitors, removal of the 3-fluoro substituent reduced CYP11B2 selectivity by approximately 3‑fold while retaining sub‑nanomolar potency at the primary target (IC50 shift from 1.2 nM to ~3.5 nM) [2]. This suggests that the (R)-enantiomer without fluorine may be a more balanced starting point for designing dual 17β‑HSD1/CYP11B2 inhibitors, whereas the 3-fluoro analog is optimized for CYP11B2 monotherapy. For medicinal chemistry campaigns seeking broader target engagement profiles, the non-fluorinated (R)‑building block offers a synthetically accessible entry point with a differentiated selectivity window.

Fluorine substitution CYP11B2 selectivity Lipophilicity

Key Application Scenarios


Osilodrostat Intermediate Synthesis

The (R)-enantiomer is the mandatory starting material for preparing 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile, the penultimate intermediate of Osilodrostat (LCI699), a marketed aldosterone synthase inhibitor for Cushing’s disease [1]. Contract research organizations and pharmaceutical companies developing follow‑on CYP11B2 inhibitors require this building block in high enantiomeric purity (≥98% ee) to ensure fidelity of the chiral center through subsequent fluorination, cyclization, and hydrogenation steps. Any contamination with the (S)-enantiomer would produce the inactive stereoisomer, rendering the final API unfit for regulatory submission.

Chiral Synthon for β-Amino Alcohols

The compound serves as a versatile chiral pool synthon for constructing β‑amino alcohol pharmacophores found in protease inhibitors, β‑blockers, and CNS agents . Its pre‑installed (R)‑configuration eliminates the need for a chiral resolution step, reducing synthesis step count by 1–2 steps compared to using the racemic mixture followed by preparative chiral HPLC. This directly translates to a 20–30% reduction in overall synthetic cost and a higher throughput for medicinal chemistry lead optimization programs.

Chiral Method Development Standard

Because the (R)- and (S)-enantiomers exhibit near‑mirror‑image optical rotations of +28° and −28°, respectively, the (R)-enantiomer is an ideal reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric excess in process chemistry . Analytical laboratories procure both enantiomers to establish system suitability parameters (resolution ≥2.0, retention time reproducibility <1% RSD), ensuring that production batches of chiral intermediates meet ICH Q7 quality requirements.

Dual CYP11B2/17β-HSD1 Inhibitor Exploration

For discovery programs investigating dual inhibition of aldosterone synthase and 17β‑hydroxysteroid dehydrogenase type 1, the non‑fluorinated (R)-building block provides a synthetically tractable entry point with a wider selectivity window than the Osilodrostat chemotype [2]. Preliminary data indicate that removing the 3-fluoro substituent reduces CYP11B1‑related off‑target activity while maintaining nanomolar potency at the primary target, making this intermediate valuable for backup compound libraries and structure‑activity relationship expansion.

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